RORγt Binding Affinity: 3,4-Difluoro vs. Unsubstituted and Mono-Fluoro Analogs
In a TR-FRET coactivator recruitment assay, 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide demonstrated potent, concentration-dependent displacement of the SRC-1 peptide from the human RORγt Ligand Binding Domain (LBD), with an IC50 value of 45 nM [1]. Under identical assay conditions, the unsubstituted benzamide parent compound exhibited an IC50 of 320 nM, while the 3-fluoro analog showed an IC50 of 110 nM. This represents a 7.1-fold improvement over the unsubstituted scaffold and a 2.4-fold improvement over mono-fluorination, directly attributable to the synergistic effect of the 3,4-difluoro substitution pattern.
| Evidence Dimension | RORγt LBD Coactivator Recruitment Inhibition |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (IC50 = 320 nM); 3-Fluoro analog (IC50 = 110 nM) |
| Quantified Difference | 7.1-fold vs. unsubstituted; 2.4-fold vs. 3-fluoro |
| Conditions | TR-FRET assay using human RORγt LBD, biotinylated SRC-1 peptide, 1-hour incubation |
Why This Matters
A lower IC50 indicates a higher target engagement at lower concentrations, reducing the amount of compound required for experiments and potentially minimizing off-target effects.
- [1] Glenmark Pharmaceuticals S.A. (2017). BENZAMIDE COMPOUNDS AS ROR GAMMA MODULATORS. International Patent Application WO2017/199103A1. (Representative compound 1). View Source
